Orthogonal Deprotection Strategy Compared to Boc-Arg(Z)2-OH
The differentiation lies in the orthogonal deprotection strategy. Z-Arg(Boc)2-OH.CHA employs a Z group on the α-amino group, which can be removed under hydrogenolytic or acidic conditions, while the Boc groups on the side chain require treatment with trifluoroacetic acid (TFA) [1]. This contrasts with its analog, Boc-Arg(Z)2-OH, which has a Boc group on the α-amino group and Z groups on the side chain. The latter's side-chain Z groups are removed under hydrogenolysis, which is incompatible with the final acidic cleavage (e.g., HF) used in Boc-strategy SPPS .
| Evidence Dimension | Deprotection Selectivity and Compatibility |
|---|---|
| Target Compound Data | α-amino Z group removed by hydrogenolysis or acid; side-chain Boc groups removed by TFA. |
| Comparator Or Baseline | Boc-Arg(Z)2-OH: α-amino Boc group removed by TFA; side-chain Z groups removed by hydrogenolysis. |
| Quantified Difference | Not applicable (qualitative mechanistic difference). |
| Conditions | Standard Boc-strategy SPPS. |
Why This Matters
The orthogonal protection of Z-Arg(Boc)2-OH.CHA aligns with the deprotection sequence of Boc-strategy SPPS, where the final acidic cleavage step also removes the side-chain Boc groups, simplifying the workflow and avoiding a separate hydrogenolysis step that could damage the peptide.
- [1] Lee, J., et al. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega 2024. View Source
